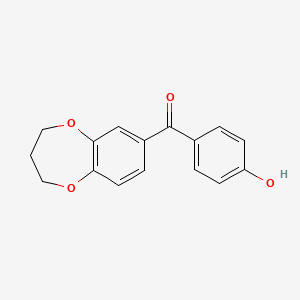

Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-hydroxyphenyl)-

説明

7-(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-オンは、ベンゾジオキセピン環とヒドロキシフェニル基が縮合したユニークな構造を特徴とする複雑な有機化合物です。

特性

CAS番号 |

123769-56-2 |

|---|---|

分子式 |

C16H14O4 |

分子量 |

270.28 g/mol |

IUPAC名 |

3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C16H14O4/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14/h2-7,10,17H,1,8-9H2 |

InChIキー |

XPMNVUCLVOVIQR-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)O)OC1 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

7-(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-オンの合成は、通常、制御された条件下で3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-アミンと4-ヒドロキシベンズアルデヒドを縮合させることで行われます。反応は通常、酸または塩基などの触媒の存在下で行われ、メタンオン結合の形成を促進します。 反応混合物はその後、再結晶またはクロマトグラフィーによって精製して目的の生成物を得ます .

工業生産方法

工業規模では、この化合物の生産は、品質と収率の一貫性を確保するために連続式フローリアクターを使用することがあります。反応パラメーター(温度やpHなど)を監視するための自動システムの使用は、合成プロセスの効率を向上させることができます。 さらに、溶媒回収およびリサイクル技術が採用され、廃棄物を最小限に抑え、生産コストを削減しています .

化学反応の分析

反応の種類

7-(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-オンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシフェニル基は酸化されてキノンを形成することができます。

還元: メタンオン基は還元されてアルコールを形成することができます。

一般的な試薬と条件

酸化: 酸性条件下で過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの試薬。

生成される主な生成物

酸化: キノンおよび関連誘導体。

還元: アルコールおよび関連誘導体。

科学的研究の応用

7-(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-オンは、いくつかの科学研究において応用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤またはモジュレーターとしての可能性が調査されています。

医学: 抗炎症作用や抗菌作用などの潜在的な治療効果について研究されています。

作用機序

7-(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-オンの作用機序は、特定の分子標的との相互作用を含みます。たとえば、活性部位に結合することで酵素を阻害し、基質のアクセスを阻害する可能性があります。 この化合物の構造は、さまざまな生物学的経路と相互作用し、シグナル伝達や遺伝子発現などの細胞プロセスを調節する可能性があります .

類似化合物との比較

類似化合物

3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン: ベンゾジオキセピンコアを共有しますが、ヒドロキシフェニル基はありません。

4-ヒドロキシベンズアルデヒド: ヒドロキシフェニル基が含まれていますが、ベンゾジオキセピン環はありません。

メタンオン誘導体: 芳香族環にさまざまな置換基を持つさまざまなメタンオン化合物.

ユニークさ

7-(4-ヒドロキシフェニル)-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-オンは、その組み合わせられた構造的特徴のためにユニークであり、独特の化学反応性と生物活性を与えています。 ベンゾジオキセピンとヒドロキシフェニル基の両方の存在により、化学試薬や生物学的標的との多様な相互作用が可能になり、研究および産業用途向けの汎用性の高い化合物となっています .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。